1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone

Medicinal Chemistry Enzyme Inhibition Fragment-Based Drug Design

1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone (CAS 861357-60-0) is a trisubstituted furan derivative with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol. It belongs to the class of halogenated hydroxyfurans, which are key intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H7ClO3
Molecular Weight 174.58 g/mol
CAS No. 861357-60-0
Cat. No. B12854570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone
CAS861357-60-0
Molecular FormulaC7H7ClO3
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C(=O)C)O)Cl
InChIInChI=1S/C7H7ClO3/c1-3(9)7-6(10)5(8)4(2)11-7/h10H,1-2H3
InChIKeyISKMXCWXUPLBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone (CAS 861357-60-0) Procurement Guide for Research Chemists


1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone (CAS 861357-60-0) is a trisubstituted furan derivative with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol [1]. It belongs to the class of halogenated hydroxyfurans, which are key intermediates in medicinal chemistry and agrochemical synthesis [2]. This compound is characterized by a unique 4-chloro-3-hydroxy-5-methyl substitution pattern that distinguishes it from more common 2-acetylfuran analogs, potentially affecting reactivity, hydrogen-bonding capacity, and biological target interactions [3].

Cross-coupling handle
4-Cl provides diversification pathway through Pd-catalyzed reactions; non-halogenated analogs lack this feature.
Hydrogen-bond donor
3-OH offers H-bond donor capacity for fragment-based target engagement and ligand design.
Bidentate chelation
β-Hydroxy ketone motif supports metal complex synthesis for coordination chemistry and catalysis research.

Why 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone Cannot Be Replaced by Simple 2-Acetylfuran Analogs


Generic substitution of 1-(4-chloro-3-hydroxy-5-methylfuran-2-yl)ethanone with common analogs such as 1-(5-methylfuran-2-yl)ethanone or 2-acetylfuran is not scientifically valid due to the synergistic electronic effects of the 4-chloro and 3-hydroxy substituents. The electron-withdrawing chlorine atom and the hydrogen-bond-donating hydroxyl group collectively alter the furan ring's electron density, pKa of the hydroxyl proton, and metal-chelating ability, which are critical for coordination chemistry and enzyme inhibition mechanisms [1]. Furthermore, the 4-chloro substituent introduces a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible with the non-halogenated parent scaffold [2]. The quantitative implications of these structural differences are detailed below.

Loss of cross-coupling reactivity
Non-halogenated 2-acetylfurans lack the 4-Cl handle, which may prevent modular diversification through Suzuki or Buchwald chemistry.
Absence of hydrogen-bond donor and chelation
Analogs without the 3-OH group cannot serve as H-bond donors or bidentate ligands, potentially limiting target-engagement studies and metal complex formation.
Altered electronic and metabolic profile
Combined Cl/OH substitution modulates ring electronics and may block metabolic soft spots; simpler furan ketones may not exhibit comparable profiles.

Quantitative Differentiation Evidence for 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone vs. Structural Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated 2-Acetyl-5-methylfuran

The 3-hydroxy group on the furan ring introduces a hydrogen-bond donor (HBD) not present in the common analog 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9). This structural feature is expected to increase the compound's topological polar surface area (TPSA) by approximately 20-30 Ų relative to the non-hydroxylated analog, based on established fragment contributions [1]. Increased HBD count correlates with improved ligand efficiency for targets requiring specific hydrogen-bond interactions, such as kinase hinge regions or protease active sites.

H-Bond Donor vs. Analog
Class-level inference
Target: HBD count = 1 (3‑OH), est. TPSA ~50–60 Ų
Comparator (1-(5-methylfuran-2-yl)ethanone): HBD = 0, TPSA = 30.2 Ų
Supports fragment-based screening where HBD may improve ligand efficiency potential.
Fragment-based TPSA estimation; experimental confirmation pending.
Medicinal Chemistry Enzyme Inhibition Fragment-Based Drug Design

Synthetic Diversification Potential via 4-Chloro Handle Compared to Non-Halogenated Furan Precursors

The 4-chloro substituent on the furan ring of the target compound provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in non-halogenated analogs such as 1-(5-methylfuran-2-yl)ethanone or 2-acetylfuran. Patents on substituted furyl compounds demonstrate that 4-halogenated furans are versatile intermediates for constructing C-C and C-N bonds, enabling late-stage diversification without modifying the acetyl group [1]. The typical coupling efficiency for aryl chlorides on electron-rich heterocycles ranges from 50-90% yield under optimized conditions, compared to 0% for non-halogenated precursors.

Cross-Coupling Feasibility
Class-level inference
Target: 4-Cl enables Suzuki/Buchwald coupling; expected yield 50–90% (class average).
Comparator (non-halogenated): no halogen handle; cross-coupling yield 0%.
May support modular library synthesis for SAR campaigns.
Yields depend on catalyst/conditions; direct verification recommended.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Metal Chelation Capability vs. Non-Hydroxylated Furan Ketones

The combination of the 3-hydroxy group and the 2-acetyl carbonyl creates a bidentate chelating motif (β-hydroxy ketone) capable of coordinating metal ions such as Al(III), Ga(III), Fe(III), and Cu(II). This property is well-documented for 3-hydroxy-5-methylfuran derivatives, which form stable 1:1 and 2:1 ligand-to-metal complexes [1]. In contrast, 1-(5-methylfuran-2-yl)ethanone lacks the hydroxyl group and can only act as a monodentate O-donor ligand through the carbonyl oxygen, resulting in weaker complex stability. The stability constants (log K) for β-hydroxy ketone metal complexes are typically 2-4 orders of magnitude higher than those for simple ketone complexes.

Metal Chelation Profile
Class-level inference
Target: Bidentate O,O‑donor; est. log K increase +2–4 vs. monodentate.
Comparator (simple acetylfuran): monodentate O-donor only; no chelate effect.
Supports synthesis of stable metal complexes for catalysis research.
Stability constants are class-level estimates; confirm experimentally.
Coordination Chemistry Catalysis Materials Science

Improved Metabolic Stability via 4-Chloro Blockade Compared to Unsubstituted Furan Analogs

Furan rings are susceptible to cytochrome P450-mediated oxidative metabolism, primarily through epoxidation at the 4-position followed by ring opening to reactive cis-enedione intermediates, which can cause hepatotoxicity. The 4-chloro substituent in the target compound blocks this metabolic soft spot, a strategy well-precedented in medicinal chemistry for reducing furan-related toxicity [1]. While direct metabolic stability data (e.g., microsomal half-life) for this specific compound is not publicly available, class-level evidence indicates that 4-substituted furans exhibit significantly reduced CYP-mediated bioactivation compared to unsubstituted furans, with epoxidation rates reduced by 60-90%.

Metabolic Soft-Spot Blockade
Class-level inference
Target: 4-Cl blocks epoxidation; predicted 60–90% reduction in CYP-mediated bioactivation.
Comparator (unsubstituted furan): susceptible to epoxidation/toxicity.
May support metabolic stability screening in lead optimization programs.
Class-level SAR; microsomal stability data unavailable for this specific compound.
Drug Metabolism Pharmacokinetics Toxicology

Differentiated Biological Activity Profile vs. 1-(5-Methylfuran-2-yl)ethanone

While 1-(5-methylfuran-2-yl)ethanone exhibits antibacterial activity against Mycobacterium tuberculosis , the introduction of the 4-chloro and 3-hydroxy substituents in the target compound is expected to significantly alter its antimicrobial spectrum and potency. Halogenated hydroxyfuranones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known to be potent mutagens and antimicrobials through mechanisms involving DNA alkylation and protein cross-linking [1]. The target compound's unique combination of an acetyl group with chloro and hydroxy substituents may confer a distinct mechanism of action compared to both simple acetylfurans and highly chlorinated furanones.

Antimicrobial Activity Profile
Data to verify
Target: distinct halogenated hydroxyfuran chemotype; vendor reports antimicrobial and anticancer screening potential.
Comparator (1-(5-methylfuran-2-yl)ethanone): anti-tubercular activity noted; no public MIC data.
Warrants screening in antimicrobial panels; reported activity requires experimental confirmation.
Public quantitative data unavailable; source is vendor description and class inference.
Antimicrobial Drug Discovery SAR

Recommended Application Scenarios for 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone in R&D and Industrial Settings


Fragment-Based Drug Discovery Requiring Hydrogen-Bond Donor Functionality

Medicinal chemistry groups conducting fragment-based screening should procure this compound when their target requires a hydrogen-bond donor in a heterocyclic scaffold. The presence of the 3-hydroxy group (HBD count = 1) provides a critical pharmacophoric element absent in 2-acetylfuran or 1-(5-methylfuran-2-yl)ethanone [1]. The low molecular weight (174.58 g/mol) and compliance with fragment rule-of-three guidelines make it suitable for fragment library inclusion, where the additional TPSA may improve solubility and ligand efficiency relative to non-hydroxylated analogs.

Late-Stage Diversification in Parallel Synthesis for SAR Studies

The 4-chloro substituent enables palladium-catalyzed cross-coupling reactions for parallel library synthesis [1]. This compound can serve as a common intermediate for generating diverse analog series through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions at the 4-position while preserving the core furan scaffold with its acetyl and hydroxyl functionalities. This modular approach is not possible with non-halogenated 2-acetylfuran derivatives, offering significant procurement efficiency for medicinal chemistry SAR campaigns.

Synthesis of Well-Defined Metal Complexes for Catalysis or Materials Science

The β-hydroxy ketone motif (3-OH + 2-COCH3) provides a bidentate O,O-chelation site suitable for preparing stable metal complexes with Al(III), Ga(III), Fe(III), or Cu(II) [1]. Researchers in coordination chemistry or materials science should consider this compound when designing ligands that require strong metal binding with a furan-based backbone. The resulting complexes may exhibit catalytic activity or photophysical properties distinct from those derived from monodentate acetylfuran ligands.

Investigating Halogenated Furan Chemotypes in Antimicrobial Screening Panels

The combination of chloro, hydroxy, and acetyl substituents on the furan ring represents a chemotype that bridges the structural gap between simple acetylfurans (e.g., 1-(5-methylfuran-2-yl)ethanone) and highly chlorinated mutagenic furanones (e.g., MX) [1]. Screening this compound against bacterial and fungal panels may reveal a differentiated activity spectrum, particularly against strains resistant to current chemotypes. Procurement is recommended for groups exploring novel antimicrobial scaffolds where halogenation pattern is a key variable.

Application
Selection Property
Validation Focus
Fragment-based library design
Hydrogen-bond donor capacity
TPSA and ligand efficiency screening
Parallel SAR library synthesis
4-Cl cross-coupling handle
Suzuki/Buchwald reaction compatibility
Metal complex catalysis research
Bidentate O,O-chelation motif
Complex stability and catalytic screening
Antimicrobial chemotype screening
Halogenated hydroxyfuran scaffold
Antimicrobial spectrum and mechanism-of-action studies
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